Butyl dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

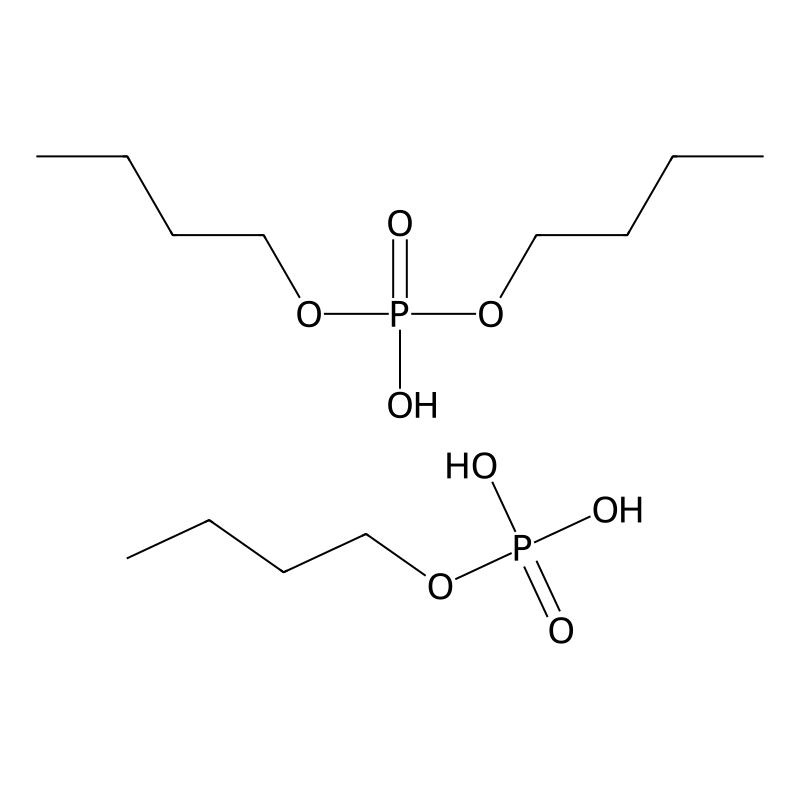

Butyl dihydrogen phosphate is an organic compound with the molecular formula and a molecular weight of approximately 154.103 g/mol. It is classified as a monoalkyl phosphate ester, specifically a butyl ester of phosphoric acid. This compound is notable for its stability in alkaline conditions, which distinguishes it from other surfactants in its class . The compound's CAS registry number is 1623-15-0, and it is also known by various synonyms including butylphosphoric acid and mono-n-butylphosphoric acid .

The synthesis of butyl dihydrogen phosphate typically involves the reaction of phosphoric acid with butanol in the presence of an acid catalyst. This process can be conducted under controlled conditions to yield high-purity product while minimizing by-products. Alternative methods may include the use of phosphorus oxychloride followed by hydrolysis to obtain the desired phosphate ester .

Butyl dihydrogen phosphate finds applications across various industries:

- Surfactants: It is used as an anionic surfactant due to its ability to stabilize emulsions and foams.

- Agriculture: The compound serves as a potential adjuvant in pesticide formulations, enhancing the efficacy of active ingredients.

- Chemical Intermediates: It acts as a precursor for synthesizing other phosphoric acid derivatives used in pharmaceuticals and agrochemicals .

Interaction studies involving butyl dihydrogen phosphate have primarily focused on its role in enhancing the solubility and bioavailability of various compounds. For instance, research has shown that this compound can improve the extraction efficiency of certain organic materials during pyrolysis processes when used in ionic liquid forms . Additionally, studies on its interaction with biological systems are essential for understanding its potential effects on human health and environmental safety.

Several compounds share structural similarities with butyl dihydrogen phosphate. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl dihydrogen phosphate | C4H11O4P | Shorter alkyl chain; different solubility properties |

| Propyl dihydrogen phosphate | C5H13O4P | Intermediate chain length; distinct emulsifying properties |

| Hexyl dihydrogen phosphate | C6H15O4P | Longer alkyl chain; enhanced hydrophobic characteristics |

Butyl dihydrogen phosphate stands out due to its optimal balance between hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both stability and functionality in aqueous environments .

Physical Description

Liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

25238-99-7 (mono-potassium salt)

26290-70-0 (di-potassium salt)

50683-26-6 (hydrochloride salt)

50683-27-7 (ammonium salt)

64114-42-7 (di-hydrochloride salt)

85391-11-3 (potassium salt)

1623-15-0 (Parent)

General Manufacturing Information

Construction

Fabricated Metal Product Manufacturing

Furniture and Related Product Manufacturing

Paint and Coating Manufacturing

Photographic Film, Paper, Plate, and Chemical Manufacturing

Textiles, apparel, and leather manufacturing

Phosphoric acid, monobutyl ester: ACTIVE